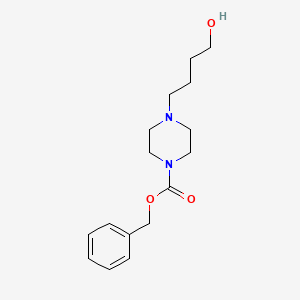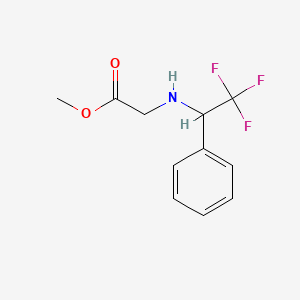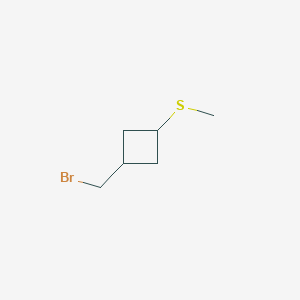
1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans: is a synthetic organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Bromomethyl Group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using thiolates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiolates to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiolates.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Methyl Derivatives: From reduction of the bromomethyl group.
Substituted Cyclobutanes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of small molecules with biological systems.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of rac-(1r,3r)-1-(bromomethyl)-3-(methylsulfanyl)cyclobutane,trans depends on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)cyclobutane: Lacks the bromomethyl group.
1-(Chloromethyl)-3-(methylsulfanyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Propriétés
Formule moléculaire |
C6H11BrS |
|---|---|
Poids moléculaire |
195.12 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-methylsulfanylcyclobutane |
InChI |
InChI=1S/C6H11BrS/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 |
Clé InChI |
OYQNGMISOPHZKF-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC(C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
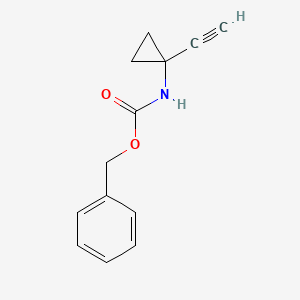
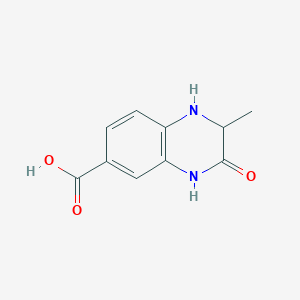
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
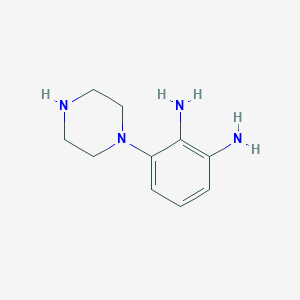
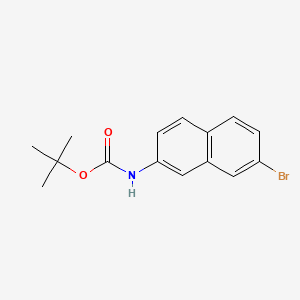

![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
